molecular formula C14H15BrFN3O B10949239 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide

Cat. No.: B10949239
M. Wt: 340.19 g/mol
InChI Key: PAMFJXAMJHQWQZ-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted pyrazole ring, a fluoro-substituted phenyl group, and a methylpropanamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Coupling with Fluoro-Substituted Phenyl Group: The brominated pyrazole is coupled with a fluoro-substituted phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Methylpropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido-substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide
  • 3-(4-iodo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide exhibits unique properties due to the presence of the bromo group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H15BrFN3O

Molecular Weight

340.19 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H15BrFN3O/c1-9-5-12(16)3-4-13(9)18-14(20)10(2)7-19-8-11(15)6-17-19/h3-6,8,10H,7H2,1-2H3,(H,18,20)

InChI Key

PAMFJXAMJHQWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)CN2C=C(C=N2)Br

Origin of Product

United States

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